Nitrilotriethylene trilaurate
Overview
Description
Nitrilotriethylene trilaurate is a chemical compound with the molecular formula C42H81NO6 and a molecular weight of 696.096 g/mol. It is known for its unique structure, which includes three laurate (dodecanoate) groups attached to a nitrilotriethylene backbone. This compound is primarily used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrilotriethylene trilaurate typically involves the esterification of nitrilotriethylene with lauric acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to maintain optimal conditions. The final product is often subjected to additional purification steps, such as vacuum distillation, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Nitrilotriethylene trilaurate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nitrilotriethylene and lauric acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Nitrilotriethylene and lauric acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Corresponding alcohols.
Scientific Research Applications
Nitrilotriethylene trilaurate has several applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of nitrilotriethylene trilaurate primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps stabilize emulsions by preventing the coalescence of droplets. The molecular targets and pathways involved include interactions with lipid membranes and proteins, which can alter their structure and function .
Comparison with Similar Compounds
Nitrilotriacetic acid: Similar structure but lacks the laurate groups.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with a similar backbone but different functional groups.
Trisodium nitrilotriacetate: A sodium salt derivative of nitrilotriacetic acid.
Uniqueness: Nitrilotriethylene trilaurate is unique due to its combination of a nitrilotriethylene backbone with three laurate groups, providing both chelating and surfactant properties. This dual functionality makes it particularly useful in applications requiring both properties, such as in complex formulations for industrial and research purposes .
Properties
IUPAC Name |
2-[bis(2-dodecanoyloxyethyl)amino]ethyl dodecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO6/c1-4-7-10-13-16-19-22-25-28-31-40(44)47-37-34-43(35-38-48-41(45)32-29-26-23-20-17-14-11-8-5-2)36-39-49-42(46)33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXHFKRRKWIXRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCC)CCOC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952430 | |
Record name | Nitrilotri(ethane-2,1-diyl) tridodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3002-20-8 | |
Record name | Dodecanoic acid, 1,1′,1′′-(nitrilotri-2,1-ethanediyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3002-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanoic acid, 1,1',1''-(nitrilotri-2,1-ethanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, 1,1',1''-(nitrilotri-2,1-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nitrilotri(ethane-2,1-diyl) tridodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrilotriethylene trilaurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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